molecular formula C11H11ClF3N B12076449 [3-Chloro-4-(trifluoromethyl)phenyl](cyclopropyl)methanamine

[3-Chloro-4-(trifluoromethyl)phenyl](cyclopropyl)methanamine

Katalognummer: B12076449
Molekulargewicht: 249.66 g/mol
InChI-Schlüssel: FKEPOGXDQWQARC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-4-(trifluoromethyl)phenylmethanamine is a chemical compound with the molecular formula C11H11ClF3N It is known for its unique structure, which includes a cyclopropyl group attached to a phenyl ring substituted with chloro and trifluoromethyl groups

Vorbereitungsmethoden

The synthesis of 3-Chloro-4-(trifluoromethyl)phenylmethanamine typically involves several steps. One common method includes the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Analyse Chemischer Reaktionen

3-Chloro-4-(trifluoromethyl)phenylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and trifluoromethyl groups on the phenyl ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted products. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-(trifluoromethyl)phenylmethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(trifluoromethyl)phenylmethanamine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

3-Chloro-4-(trifluoromethyl)phenylmethanamine can be compared with similar compounds such as:

    4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This compound shares a similar phenyl ring substitution pattern but differs in its functional group, leading to different chemical properties and applications.

    4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: Another related compound with an isothiocyanate group, which exhibits distinct reactivity and uses compared to the methanamine derivative.

The uniqueness of 3-Chloro-4-(trifluoromethyl)phenylmethanamine lies in its combination of a cyclopropyl group with chloro and trifluoromethyl substitutions, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C11H11ClF3N

Molekulargewicht

249.66 g/mol

IUPAC-Name

[3-chloro-4-(trifluoromethyl)phenyl]-cyclopropylmethanamine

InChI

InChI=1S/C11H11ClF3N/c12-9-5-7(10(16)6-1-2-6)3-4-8(9)11(13,14)15/h3-6,10H,1-2,16H2

InChI-Schlüssel

FKEPOGXDQWQARC-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(C2=CC(=C(C=C2)C(F)(F)F)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.